molecular formula C9H16OS2 B14265516 1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- CAS No. 131309-63-2

1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)-

Cat. No.: B14265516
CAS No.: 131309-63-2
M. Wt: 204.4 g/mol
InChI Key: IAWINCCRZOVHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- is an organic compound that belongs to the class of 1,3-dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiane ring imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- can be synthesized through the thioacetalization of carbonyl compounds. This process involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically include:

Industrial Production Methods

Industrial production of 1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- has several scientific research applications, including:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: Investigated for its potential use in biochemical studies involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfur-based drugs.

    Industry: Utilized in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- involves its ability to act as a nucleophile or electrophile in chemical reactions. The dithiane ring provides stability to reactive intermediates, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- is unique due to the presence of the ethyl substituent, which can influence its reactivity and selectivity in chemical reactions. This compound offers distinct advantages in terms of stability and ease of handling compared to other dithianes and dithiolanes .

Properties

CAS No.

131309-63-2

Molecular Formula

C9H16OS2

Molecular Weight

204.4 g/mol

IUPAC Name

1-(2-ethyl-1,3-dithian-2-yl)propan-1-one

InChI

InChI=1S/C9H16OS2/c1-3-8(10)9(4-2)11-6-5-7-12-9/h3-7H2,1-2H3

InChI Key

IAWINCCRZOVHAV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(SCCCS1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.